ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O2/c1-2-21-12(20)19-7-5-18(6-8-19)11-4-3-10(9-17-11)13(14,15)16/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSGECXGLRPPLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385404-03-5 | |
| Record name | ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the esterification of nicotinic acid to yield an intermediate, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide and reduction with sodium and ammonium chloride in ethanol solution completes the synthesis .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: 3-chloroperoxybenzoic acid (mCPBA) is commonly used.
Reduction: Platinum on charcoal as a catalyst with hydrogen gas.
Substitution: Trimethylsilyl cyanide in the presence of a base.
Major Products
The major products formed from these reactions include various substituted pyridines and piperazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Electronic and Steric Effects
- Trifluoromethyl vs. Bromine : The trifluoromethyl group at pyridine C5 (target compound) provides strong electron-withdrawing effects, enhancing binding to electron-rich receptors. In contrast, bromine at C5 () offers a site for Suzuki-Miyaura cross-coupling but reduces metabolic stability .
- Piperazine Substitutions : Replacement of the ethyl carboxylate with thiourea (NCT-502) or thiophene (MK42) alters hydrogen-bonding capacity and lipophilicity, impacting target selectivity .
Biological Activity
Ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antiviral, antitumor, and potential neuropharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a trifluoromethyl pyridine moiety. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various pharmacological applications.
Antiviral Activity
Recent studies have demonstrated that derivatives of trifluoromethyl pyridine piperazine exhibit promising antiviral properties. In particular, several derivatives were synthesized and tested against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).
Table 1: Antiviral Activity Against TMV
| Compound | EC50 (µg/mL) | Curative Activity (%) |
|---|---|---|
| A1 | 250 | 64.1 |
| A3 | 300 | 61.0 |
| A17 | 150 | 68.6 |
The results indicate that compounds A1 and A3 exhibit significant curative activities against TMV, with A17 showing the highest efficacy at an EC50 of 150 µg/mL .
Table 2: Protective Activity Against CMV
| Compound | EC50 (µg/mL) | Protective Activity (%) |
|---|---|---|
| A16 | 347.8 | 58.0 |
| A3 | 300 | 47.8 |
Compounds A16 and A3 were noted for their protective effects against CMV, suggesting that these derivatives could serve as effective plant activators for controlling viral infections .
Antitumor Activity
The compound has also been evaluated for its antitumor potential. Studies involving various cancer cell lines have shown that piperazine derivatives can induce apoptosis and inhibit cell proliferation.
Case Study: In Vitro Antitumor Efficacy
In a study assessing the cytotoxic effects of this compound on human cancer cell lines, the compound exhibited IC50 values ranging from 10 to 30 µM across different cell types. The mechanism of action was attributed to the induction of oxidative stress and subsequent apoptosis in cancer cells .
Neuropharmacological Effects
Another area of research focuses on the neuropharmacological implications of this compound, particularly its role as a TRPV1 antagonist. TRPV1 receptors are involved in pain modulation and inflammatory responses.
Table 3: TRPV1 Antagonistic Activity
| Compound | pK(i) | Effect on Cough Reflex |
|---|---|---|
| JNJ17203212 (similar) | 7.14 | Significant inhibition |
In studies involving guinea pig models, JNJ17203212, a related compound, showed significant antagonism against TRPV1 activation induced by low pH and capsaicin, suggesting potential applications in treating cough and other inflammatory conditions .
Q & A
Q. What synthetic routes are commonly employed to prepare ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine ring. Key steps include:
- Nucleophilic substitution : Coupling 5-(trifluoromethyl)pyridin-2-yl groups to the piperazine core via amine displacement reactions. This may use activating agents like di(1H-imidazol-1-yl)methanethione in THF under controlled heating (40–70°C) .
- Esterification : Introduction of the ethyl carboxylate group via reaction with ethyl chloroformate or similar reagents in aprotic solvents (e.g., dichloromethane) .
- Purification : Reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) ensures high purity, as validated in related piperazine derivatives .
Q. Which spectroscopic methods are critical for characterizing this compound?
Structural confirmation requires:
- NMR spectroscopy : ¹H and ¹³C NMR to identify proton environments and carbon frameworks. The ¹⁹F NMR is essential for verifying the trifluoromethyl group’s presence and electronic environment .
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns (e.g., [M+H]+ ion analysis) .
- FTIR : Detection of carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-F stretches (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance synthetic yield and purity?
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) improve solubility of intermediates. Evidence shows sonication aids in homogenizing reaction mixtures .
- Catalyst use : Bases like triethylamine or DBU accelerate nucleophilic substitutions, while Pd catalysts may facilitate cross-couplings for pyridine-piperazine linkages .
- Temperature control : Stepwise heating (e.g., 40°C → 70°C) minimizes side reactions, as demonstrated in thiourea-forming reactions .
Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions?
Stability studies should assess:
- pH-dependent degradation : Incubate the compound in buffers (pH 1–10) and monitor decomposition via HPLC at 24/48/72 hr intervals .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and thermal decomposition thresholds. Related compounds show stability up to 150°C .
- Light sensitivity : UV-Vis spectroscopy to track photodegradation under accelerated light exposure (e.g., ICH Q1B guidelines) .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with improved bioactivity?
SAR strategies include:
- Functional group substitution : Replace the ethyl carboxylate with methyl or tert-butyl esters to modulate lipophilicity (logP) and membrane permeability .
- Heterocycle variation : Substitute the pyridine ring with quinoline or thiazole moieties to enhance target binding, as seen in kinase inhibitors .
- Pharmacophore mapping : Molecular docking (e.g., AutoDock Vina) identifies critical interactions with targets like phosphoglycerate dehydrogenase, a cancer metabolism enzyme .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
